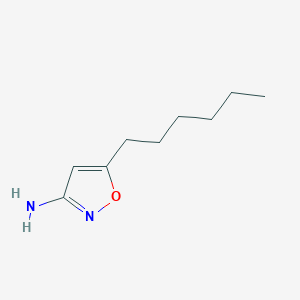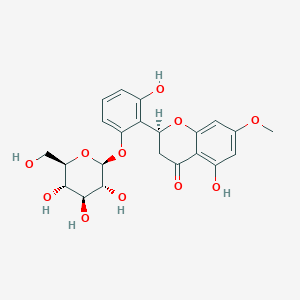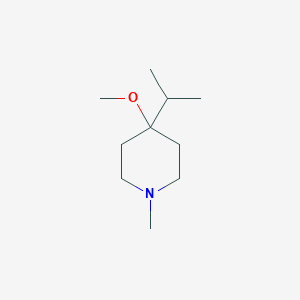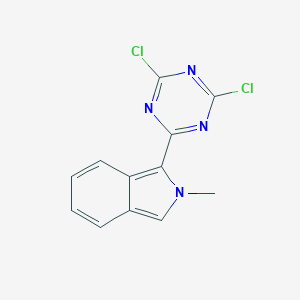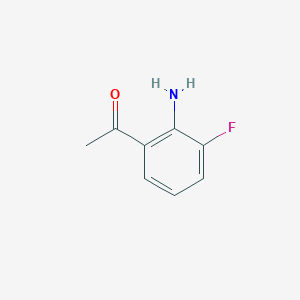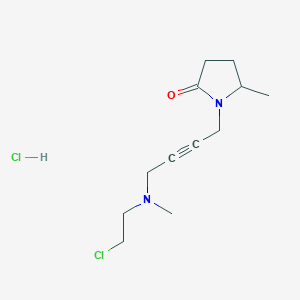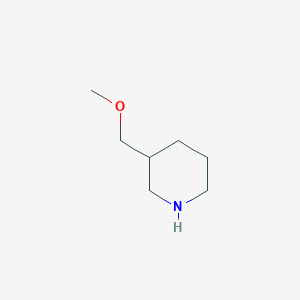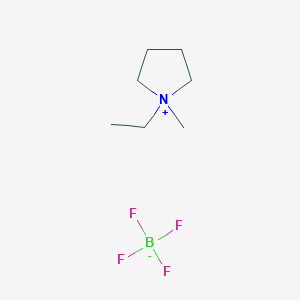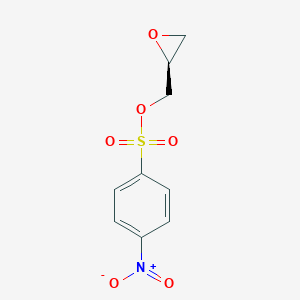
(S)-(+)-Glycidyl-4-nitrobenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of (S)-(+)-Glycidyl-4-nitrobenzenesulfonate and related compounds involves several steps, including enantiomeric resolution and chemical modification of glycidyl arenesulfonates. Ananth, Chen, and Shum (1995) investigated the melting point phase diagrams of glycidyl tosylate and glycidyl 3-nitrobenzenesulfonate, highlighting the challenges in enriching these compounds enantiomerically through recrystallization due to solid solution behavior and polymorphism (Ananth, Chen, & Shum, 1995).
Molecular Structure Analysis
The molecular structure of (S)-(+)-Glycidyl-4-nitrobenzenesulfonate is characterized by its epoxy group and a nitrobenzenesulfonate moiety, which confer reactivity and potential for diverse chemical modifications. The detailed structural analysis is essential for understanding its reactivity and applications in synthesis. However, specific studies directly analyzing the molecular structure of (S)-(+)-Glycidyl-4-nitrobenzenesulfonate were not identified in the provided papers, indicating a gap in the direct molecular structure characterization in the literature.
Chemical Reactions and Properties
(S)-(+)-Glycidyl-4-nitrobenzenesulfonate undergoes various chemical reactions, leveraging its epoxy group for ring-opening reactions and its nitro group for further chemical transformations. The synthesis of enantiomers of metoprolol from (S)-(+)-Glycidyl-4-nitrobenzenesulfonate illustrates its utility in producing chiral compounds with high enantiomeric excess, as shown by Murthy and Nelson (1990) (Murthy & Nelson, 1990).
Physical Properties Analysis
The physical properties, such as melting points and polymorphism of glycidyl arenesulfonates, directly influence their enantiomeric enrichment and purity. As discussed by Ananth, Chen, and Shum (1995), these properties are critical for the optical purification of chiral compounds like (S)-(+)-Glycidyl-4-nitrobenzenesulfonate (Ananth, Chen, & Shum, 1995).
科学的研究の応用
Biomedicine
- Field : Biomedicine
- Application : “(S)-(+)-Glycidyl-4-nitrobenzenesulfonate” can be used in the hydrophobic modification of polysaccharides . Polysaccharides have the characteristics of wide sources, excellent biocompatibility, and non-toxicity . They can be surface-modified or functionalized to have targeting ability through specific sugar parts .
- Method : The main chain of polysaccharides, which has multifunctional groups, is surface-modified or functionalized . This process involves the use of “(S)-(+)-Glycidyl-4-nitrobenzenesulfonate”.
- Results : The modification results in amphiphilic polysaccharide micelles with good biocompatibility, degradability, high safety, easy structural modification, and special core-shell structure . These micelles are regarded as ideal carriers for nanomedicines .
Synthesis of Compounds
- Field : Chemical Synthesis
- Application : “(S)-(+)-Glycidyl-4-nitrobenzenesulfonate” is used in the synthesis of certain compounds .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of the synthesis are not specified in the source .
Photocatalysis and Biosensing
- Field : Material Science
- Application : The compound could potentially be used in the molecular engineering of polymeric carbon nitride, which has applications ranging from photocatalysis to biosensing .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of the applications are not specified in the source .
Fabrication of Functionalized Silica Nanoparticles
- Field : Nanotechnology
- Application : The compound could potentially be used in the fabrication of functionalized silica nanoparticles .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of the applications are not specified in the source .
Antibacterial Applications
- Field : Biomedicine
- Application : The compound could potentially be used in the fabrication of silver nanoparticles (AgNPs), which have excellent antimicrobial properties . These nanoparticles can combat bacteria in vitro and in vivo, including multidrug resistant strains .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of the applications are not specified in the source .
Industrial Applications
Safety And Hazards
将来の方向性
特性
IUPAC Name |
[(2S)-oxiran-2-yl]methyl 4-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6S/c11-10(12)7-1-3-9(4-2-7)17(13,14)16-6-8-5-15-8/h1-4,8H,5-6H2/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYDYDCHYJXOEY-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-Glycidyl-4-nitrobenzenesulfonate | |
CAS RN |
118712-60-0 |
Source


|
| Record name | (S)-(+)-Glycidyl-4-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

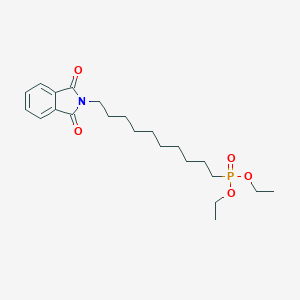
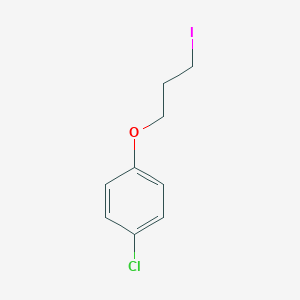
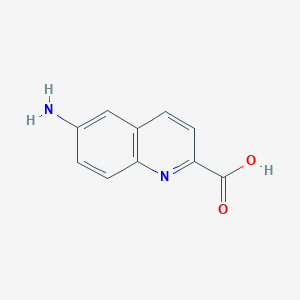
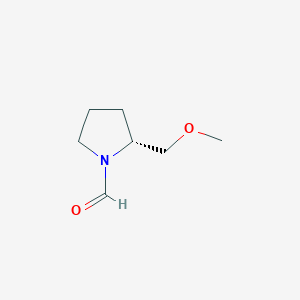
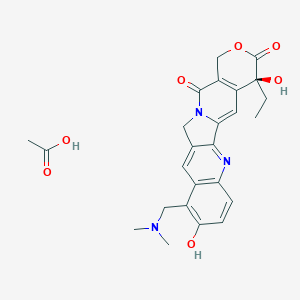
![[2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate](/img/structure/B37850.png)
